2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C19H13ClN2O2 and its molecular weight is 336.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing various derivatives of isoindoline and isoquinoline, which are closely related to the compound . These methods involve intricate chemical reactions that yield new classes of quinones and other heterocyclic compounds. For instance, the synthesis of N-substituted tetrahydrobenz[g]isoquinoline-diones demonstrates the compound's relevance in creating new chemical entities with potentially valuable properties (Jacobs et al., 2008).
Crystal Structure and DFT Studies
The compound's structural aspects have been explored through crystal structure analysis and Density Functional Theory (DFT) studies. These studies provide insights into the molecular interactions and stability of the compound, facilitating the understanding of its physical and chemical behavior in different environments. For example, a study on a closely related compound, 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, revealed detailed crystal structure and molecular interactions (Abdellaoui et al., 2019).
Spectroscopic and Computational Characterization
The compound and its derivatives have been subject to extensive spectroscopic and computational analyses to determine their vibrational modes, molecular orbitals, and non-covalent interactions. These studies are crucial for understanding the compound's reactivity, stability, and potential applications in materials science and pharmacology. For example, a dihydroquinazoline derivative has been characterized to explore its fundamental vibrations and intramolecular interactions, providing a foundation for assessing its biological potential (El-Azab et al., 2017).
Mechanism of Action
Target of Action
Compounds incorporating quinoline ring systems have been known to exhibit various biological and pharmaceutical activities . They have been used as tyrokinase PDGF-RTK inhibitors, inositol 50-phosphatase (SH2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .
Mode of Action
It is known that quinoline derivatives interact with their targets to inhibit their function . The interaction of the compound with its targets leads to changes in the biological function of the targets, which can result in various downstream effects.
Biochemical Pathways
Based on the known targets of quinoline derivatives, it can be inferred that the compound may affect pathways related to tyrokinase pdgf-rtk, inositol 50-phosphatase (sh2), dna gyrase b, and dna topoisomerases . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Based on the known activities of quinoline derivatives, it can be inferred that the compound may have potential antimicrobial, anticonvulsant, antibacterial, antidiabetic, and anticancer activities .
Properties
IUPAC Name |
2-[2-(2-chloroquinolin-3-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-17-13(11-12-5-1-4-8-16(12)21-17)9-10-22-18(23)14-6-2-3-7-15(14)19(22)24/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXUWFSLCAYUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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